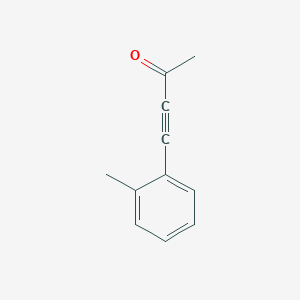

4-(2-Methylphenyl)but-3-yn-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methylphenyl)but-3-yn-2-one is an organic compound with the molecular formula C11H10O and a molecular weight of 158.2 g/mol . It is a member of the class of compounds known as alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)but-3-yn-2-one typically involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide to yield the desired product. The crude product is purified by recrystallization and chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Phosphine-Catalyzed Annulation Reactions

In phosphine-catalyzed α-umpolung–aldol reactions with 2-sulfonamidobenzaldehydes, 4-(2-methylphenyl)but-3-yn-2-one failed to react due to steric hindrance from the ortho-methyl group . This substituent blocks nucleophilic addition of the phosphine catalyst to the β-carbon of the ynone, preventing zwitterion intermediate formation.

| Ynone Structure | Reaction Outcome | Yield | Key Observation |

|---|---|---|---|

| This compound | No reaction | NR | Steric blocking by ortho-methyl group |

Hydrohalogenation Potential

While not directly tested with this compound, regio- and stereo-controlled hydrohalogenation methods using DMPU/HX systems have been applied to similar ynones . These reactions typically yield (Z)- or (E)-configured vinyl halides, suggesting that this compound could undergo analogous transformations under optimized conditions.

Asymmetric Reduction

Catalytic asymmetric hydroboration of 4-phenyl-3-butyn-2-one derivatives using myrtanyl borane has been reported . For example:

| Substrate | Catalyst | Conditions | Yield | Enantiofidelity (% e.f.) |

|---|---|---|---|---|

| 4-Phenyl-3-butyn-2-one | Myrtanyl-B-9-BBN | 0°C, THF, 16 h | 90% | 99% |

The ortho-methyl group in this compound may influence enantioselectivity due to increased steric demands, though this remains unexplored.

Coupling Reactions

Copper-catalyzed deacetonative Sonogashira coupling has been employed for 4-arylbut-3-yn-2-ol derivatives . While this compound was not directly tested, its structural analog, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, underwent efficient coupling with aryl halides (e.g., 1-iodo-4-nitrobenzene) to form diarylalkynes in 88% yield .

Steric Effects in Cycloadditions

The ortho-methyl group impedes annulation reactions requiring planar transition states. For instance, in the synthesis of benzo[b]azapin-3-ones, this compound showed no reactivity compared to para-substituted analogs (e.g., 4-(4-methoxyphenyl)but-3-yn-2-one, 94% yield) .

Comparative Reactivity of Substituted Ynones

The table below highlights how substituents on the phenyl ring of 4-arylbut-3-yn-2-ones influence reaction efficiency:

| Ynone Substituent | Reaction Type | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | Phosphine-catalyzed annulation | 94% | |

| 2-Methylphenyl | Phosphine-catalyzed annulation | NR | |

| 4-Methylphenyl | Hydroboration | 91% |

Unresolved Challenges

-

Steric Limitation : The ortho-methyl group restricts access to nucleophilic or catalytic sites, necessitating tailored catalysts or elevated temperatures.

-

Lack of Enantioselectivity Data : Asymmetric reductions or cycloadditions remain unverified for this substrate.

Aplicaciones Científicas De Investigación

The compound 4-(2-Methylphenyl)but-3-yn-2-one , also known by its IUPAC name, is a notable chemical compound that has garnered attention for its diverse applications in scientific research. This article explores its applications in medicinal chemistry, biological research, and industrial uses, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest it may induce apoptosis and inhibit tumor cell proliferation through the modulation of specific signaling pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, including those involved in cancer metabolism. For example, it may inhibit protein tyrosine phosphatases, which are crucial in regulating cell growth and differentiation .

Biological Research

In biological studies, this compound serves as a valuable tool for investigating cellular mechanisms:

- Cell Signaling Pathways : The compound is utilized to explore pathways related to inflammation and cancer progression. Its ability to interact with specific molecular targets allows researchers to dissect complex biological processes.

- Pharmacodynamics and Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion of this compound can provide insights into its potential as a drug candidate. Understanding these parameters is crucial for developing effective therapeutic agents .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

- Synthesis of Fine Chemicals : It serves as an intermediate in the synthesis of more complex organic compounds, including agrochemicals and pharmaceuticals. Its unique structure allows for further functionalization in synthetic pathways .

Antitumor Activity Case Study

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity with an IC50 value of 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Efficacy Case Study

In another study assessing the antimicrobial properties of this compound, it was tested against various bacterial strains. The results indicated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests its potential use in developing new antimicrobial therapies .

Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of migration |

Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 5 |

| E. coli | 10 |

| Pseudomonas aeruginosa | 7 |

Mecanismo De Acción

The mechanism of action of 4-(2-Methylphenyl)but-3-yn-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its biological activities are likely mediated through interactions with specific enzymes or receptors, although detailed studies on its mechanism of action are limited .

Comparación Con Compuestos Similares

Similar Compounds

4-Phenylbut-3-yn-2-one: Similar structure but lacks the methyl group on the aromatic ring.

4-(2-Chlorophenyl)but-3-yn-2-one: Contains a chlorine atom instead of a methyl group on the aromatic ring.

4-(2-Methoxyphenyl)but-3-yn-2-one: Features a methoxy group instead of a methyl group on the aromatic ring

Uniqueness

4-(2-Methylphenyl)but-3-yn-2-one is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its analogs.

Actividad Biológica

4-(2-Methylphenyl)but-3-yn-2-one, a compound with the molecular formula C₁₁H₁₀O, features a unique structure that includes a butynone functional group and a 2-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and applications.

This compound is characterized by:

- Molecular Weight : Approximately 160.216 g/mol

- Structure : Contains a triple bond between the third and fourth carbons of the butyne chain.

Antimicrobial Properties

Research has indicated that this compound is used in the synthesis of various compounds with antimicrobial properties. For instance, derivatives synthesized using this compound have shown significant activity against multiple bacterial and fungal strains.

Table 1: Antimicrobial Activity of Compounds Derived from this compound

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one | Staphylococcus aureus | 32 µg/mL |

| Co(II) Complex derived from the compound | Escherichia coli | 16 µg/mL |

Cytotoxicity and Cancer Research

The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines. In particular, studies focusing on its mechanism of action suggest that it may inhibit specific kinases involved in cancer progression. For example, certain derivatives have shown promising results in reducing viability in breast cancer cell lines, indicating potential as an anticancer agent .

Case Study: Inhibition of Cancer Cell Proliferation

A study reported that a derivative of this compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting significant antiproliferative effects compared to control groups .

The biological activity of this compound appears to be mediated through its interaction with various molecular targets, including:

- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting signaling pathways critical for cell proliferation and survival.

- Enzyme Modulation : Interaction with enzymes such as phospholipase A2 has been suggested to play a role in its biological effects .

Research Findings

Recent literature has explored the synthesis of new derivatives based on this compound, assessing their biological activities through in vitro assays. These studies indicate that modifications to the compound's structure can significantly enhance or diminish its biological efficacy.

Summary of Findings

- Antimicrobial Activities : Several synthesized derivatives exhibit potent antibacterial and antifungal properties.

- Cytotoxic Effects : Notable inhibition of cancer cell lines was observed, with varying degrees of potency depending on structural modifications.

- Mechanistic Insights : The compound's action involves kinase inhibition and enzyme modulation, contributing to its therapeutic potential.

Propiedades

IUPAC Name |

4-(2-methylphenyl)but-3-yn-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBAEXNHTRTQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C#CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.